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molecular formula C5H9ClN2O B147302 4-Methyl-5-imidazolemethanol hydrochloride CAS No. 38585-62-5

4-Methyl-5-imidazolemethanol hydrochloride

Cat. No. B147302
M. Wt: 148.59 g/mol
InChI Key: UBHDUFNPQJWPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04063023

Procedure details

A 2 liter flask, fitted with an overhead stirrer and a nitrogen inlet, was charged with 700 ml. of anhydrous ammonia. Calcium (29.0 g., 0.723 m.) was added carefully in portions. t-Butanol (25 ml., 0.266 m.) was added in one portion and 5-methyl-4-imidazolecarboxylic acid ethyl ester (50 g., 0.32 m.) was added in portions over 30 minutes. The blue solution was stirred for 40 minutes and methanol (120 ml.) added dropwise. Ammonium chloride (80.0 g., 1.48 m.) and isopropanol (800 ml.) were added and the ammonia removed. Hydrogen chloride gas was added (pH about 1) and the solids filtered off. The filtrate was concentrated to 100 ml. and acetone (500 ml.) was added. The product was collected and dried to give 4-hydroxymethyl-5-methylimidazole hydrochloride (23.0 g. of 65% pure material; yield 30%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Calcium
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N.[Ca].C([O:5][C:6]([C:8]1[N:9]=[CH:10][NH:11][C:12]=1[CH3:13])=O)C.[Cl-:14].[NH4+]>C(O)(C)C.CO.C(O)(C)(C)C>[ClH:14].[OH:5][CH2:6][C:8]1[N:9]=[CH:10][NH:11][C:12]=1[CH3:13] |f:3.4,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Calcium
Quantity
29 g
Type
reactant
Smiles
[Ca]
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
50 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=CNC1C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
The blue solution was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 liter flask, fitted with an overhead stirrer and a nitrogen inlet
ADDITION
Type
ADDITION
Details
was charged with 700 ml
ADDITION
Type
ADDITION
Details
was added in portions over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the ammonia removed
ADDITION
Type
ADDITION
Details
Hydrogen chloride gas was added (pH about 1)
FILTRATION
Type
FILTRATION
Details
the solids filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to 100 ml
ADDITION
Type
ADDITION
Details
and acetone (500 ml.) was added
CUSTOM
Type
CUSTOM
Details
The product was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
Cl.OCC=1N=CNC1C
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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